molecular formula C22H26N2O B11537971 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole

2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11537971
M. Wt: 334.5 g/mol
InChI Key: UUJBZLPPGAETGU-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-di-tert-butylbenzohydrazide with benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Di-tert-butylphenyl)-1,3,4-oxadiazole
  • 2-(3,5-Di-tert-butylphenyl)-5-methyl-1,3,4-oxadiazole
  • 2-(3,5-Di-tert-butylphenyl)-5-ethyl-1,3,4-oxadiazole

Uniqueness

2-(3,5-Di-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bulky tert-butyl groups enhances its stability and resistance to oxidative degradation, making it more suitable for applications requiring high thermal stability and longevity.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-(3,5-ditert-butylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C22H26N2O/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)20-24-23-19(25-20)15-10-8-7-9-11-15/h7-14H,1-6H3

InChI Key

UUJBZLPPGAETGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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